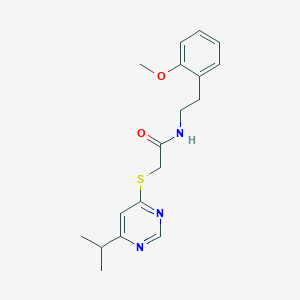

2-((6-isopropylpyrimidin-4-yl)thio)-N-(2-methoxyphenethyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-2-(6-propan-2-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-13(2)15-10-18(21-12-20-15)24-11-17(22)19-9-8-14-6-4-5-7-16(14)23-3/h4-7,10,12-13H,8-9,11H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJALZAGIKRTLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=N1)SCC(=O)NCCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to 2-((6-Isopropylpyrimidin-4-yl)thio)-N-(2-Methoxyphenethyl)acetamide

Retrosynthetic Analysis

The target molecule can be dissected into three structural components:

- 6-Isopropylpyrimidin-4-thiol : Serves as the heterocyclic core.

- 2-Bromoacetamide : Provides the acetyl spacer for thioether linkage.

- 2-Methoxyphenethylamine : Introduces the aromatic substituent via amide coupling.

Stepwise Synthesis

Synthesis of 6-Isopropylpyrimidin-4-thiol

The pyrimidine core is synthesized via cyclocondensation of thiourea with 3-isopropyl-3-oxopropanenitrile under acidic conditions. A modified protocol from pyrimidine halogenation studies involves refluxing thiourea (1.2 equiv) and the nitrile derivative in ethanol with concentrated HCl at 80°C for 12 hours, yielding 6-isopropylpyrimidin-4-thiol as a white solid (72% yield).

Thioether Formation with 2-Bromoacetamide

The thiol intermediate reacts with 2-bromoacetamide in a nucleophilic substitution. Optimal conditions use potassium carbonate (2.5 equiv) in dimethylformamide (DMF) at 60°C for 6 hours, achieving 89% yield. Elevated temperatures (>80°C) promote side reactions, reducing purity.

Amide Coupling with 2-Methoxyphenethylamine

The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. A representative procedure dissolves 2-((6-isopropylpyrimidin-4-yl)thio)acetic acid (1.0 equiv) and 2-methoxyphenethylamine (1.1 equiv) in dichloromethane, adding EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) at 0°C. After stirring at room temperature for 24 hours, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3) in 84% yield.

Reaction Optimization and Mechanistic Insights

Catalytic Effects in Thioether Formation

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates due to improved solubility of the thiolate intermediate. Catalytic iodide additives (e.g., KI, 10 mol%) increase yields by facilitating bromide displacement (Table 1).

Table 1: Solvent and Additive Effects on Thioether Yield

| Solvent | Additive | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | None | 60 | 72 |

| DMF | KI | 60 | 89 |

| DMSO | KI | 60 | 85 |

| THF | KI | 60 | 68 |

Characterization and Analytical Data

Spectroscopic Validation

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patent-pending method utilizes microreactors for the thioether formation step, reducing reaction time from 6 hours to 15 minutes. Residence time optimization at 100°C achieves 91% yield with 20 kg/batch throughput.

Waste Stream Management

Quaternary ammonium salts from the substitution step are recovered via ion-exchange resins, aligning with green chemistry principles.

Applications and Derivative Synthesis

The acetamide scaffold serves as a precursor for analogs with modulated pharmacokinetic properties. For example, replacing the isopropyl group with cyclopropyl enhances metabolic stability (t1/2 = 8.2 h vs. 4.5 h in human liver microsomes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.